3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1029108-69-7
Cat. No.: VC2376851
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1029108-69-7 |
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Molecular Formula | C8H6N2O2S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | 3-thiophen-3-yl-1H-pyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O2S/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |
Standard InChI Key | QUKDMAFMSJBIPR-UHFFFAOYSA-N |
SMILES | C1=CSC=C1C2=NNC(=C2)C(=O)O |
Canonical SMILES | C1=CSC=C1C2=NNC(=C2)C(=O)O |
Introduction
Chemical Properties and Structure
3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1029108-69-7) is a heterocyclic compound characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a thiophene substituent at position 3 and a carboxylic acid group at position 5 . The compound has a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol .
Physical and Chemical Properties
The key physicochemical properties of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid are summarized in Table 1.
Table 1: Physicochemical Properties of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Property | Value |
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Molecular Formula | C8H6N2O2S |
Molecular Weight | 194.21 g/mol |
XLogP3-AA | 1.4 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 94.2 Ų |
IUPAC Name | 3-thiophen-3-yl-1H-pyrazole-5-carboxylic acid |
InChI Key | QUKDMAFMSJBIPR-UHFFFAOYSA-N |
Structural Features
The structure of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid features:
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A pyrazole ring with two nitrogen atoms in adjacent positions
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A thiophene ring (5-membered aromatic ring containing sulfur) connected at position 3 of the pyrazole
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A carboxylic acid functional group (-COOH) at position 5 of the pyrazole
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The 1H designation indicates that one of the nitrogen atoms in the pyrazole ring bears a hydrogen atom
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid and its derivatives.
Condensation and Cyclocondensation Reactions
Pyrazole derivatives are commonly synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds . For thiophene-containing pyrazoles, these reactions typically involve thiophene derivatives as key precursors.
A traditional method for preparing pyrazole structures is the cyclocondensation of hydrazine derivatives with acetylenic ketones, although this approach can result in a mixture of regioisomers . The regioselectivity can be improved through hydrogen bonding effects or by using specific catalysts.
1,3-Dipolar Cycloaddition
The synthesis of pyrazole-5-carboxylates can be achieved through 1,3-dipolar cycloaddition of diazocarbonyl compounds . This method provides an efficient one-pot procedure for generating pyrazole rings with carboxylic acid functionality at the 5-position.
In Situ Formation Methods
Harigae and colleagues described an efficient one-pot method for preparing 3,5-substituted pyrazoles with high regioselectivity (yields of 68-99%) by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This approach represents a practical method for synthesizing various pyrazole derivatives from readily available starting materials.
Another synthetic route involves the cyclocondensation of arylhydrazines with carbonyl derivatives generated in situ from ketones and diethyl oxalate , providing access to substituted pyrazoles with yields of 60-66%.
Biological Activities and Applications
Pyrazole derivatives containing thiophene moieties have demonstrated diverse biological activities, making them valuable scaffolds for pharmaceutical research.
Enzyme Inhibition
The mechanism of action for compounds related to 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid often involves enzyme inhibition. Similar structures have been studied as inhibitors of D-amino acid oxidase, which has relevance in neurological research.
Cannabinoid Receptor Interactions
Preliminary studies suggest that compounds with similar structures may act as inverse agonists at the cannabinoid-1 receptor, with potential implications for treating conditions associated with the endocannabinoid system.
Endothelin-1 Antagonism
Novel compounds bearing a pyrazole-5-carboxylic acid nucleus have been evaluated for endothelin-1 antagonist activities. In vitro functional assays have shown that some related compounds exhibit significant efficacy at concentrations as low as 1 μg/mL, with potency comparable to the positive control bosentan .
Antibacterial Activity
Some pyrazole derivatives have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. While certain tested compounds demonstrated antibacterial effects, the activity has generally been described as weak in available studies .
Related Compounds and Derivatives
A number of structurally related compounds and derivatives of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid have been synthesized and studied, offering insights into structure-activity relationships.
N-Substituted Derivatives
Several N-substituted derivatives have been developed and characterized, as shown in Table 2.
Table 2: N-Substituted Derivatives of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | 2098041-03-1 | C12H14N2O2S | 250.32 |
1-Methyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | 2090318-56-0 | C9H8N2O2S | 208.24 |
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | 2098070-41-6 | C12H12N2O2S | 248.30 |
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | 2092061-31-7 | C9H6F2N2O2S | 244.22 |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on pyrazole derivatives have provided valuable insights into how structural modifications affect biological activity.
Effect of Substitution Patterns
Research has shown that the position of substituents on both the pyrazole and phenyl rings significantly impacts biological activity. Studies of related compounds have revealed:
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Compounds with ortho substitutions on attached phenyl rings often exhibit enhanced potency compared to their para or meta substituted counterparts .
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The electron-withdrawing capability of halide groups at specific positions can influence inhibitory activities, with a general trend of increasing activity correlating with increasing electron-withdrawing power (e.g., F > Cl > H) .
Ring System Variations
The nature of the heterocyclic systems present in these compounds plays a crucial role in their biological properties:
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The thiophene ring contributes to the compound's ability to interact with biological targets, with variations in the position of attachment (2-thienyl vs. 3-thienyl) affecting activity profiles .
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The pyrazole core is essential for various biological activities, with its nitrogen atoms serving as hydrogen bond acceptors in interactions with biological targets .
Synthesis of Functionalized Derivatives
Recent research has focused on developing functionalized derivatives of thiophene-pyrazole compounds with enhanced properties.
Catalytic Approaches
Various catalytic approaches have been employed to synthesize functionalized thiophene-based pyrazole amides:
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Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl groups onto the thiophene ring of pyrazole-containing structures, with yields of 59-81% .
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Titanium tetrachloride (TiCl4)-mediated coupling reactions have been employed, although complex formation between nitrogen-containing heterocycles and titanium can sometimes result in lower yields .
Protection Strategies
For compounds with unprotected pyrazole nitrogens, protection strategies are sometimes necessary:
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tert-Butoxycarbonyl (BOC) protection has been used to protect the pyrazole nitrogen during certain reactions, with subsequent deprotection occurring during workup or under specific reaction conditions .
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Research has shown that the presence of a free amino group can block active centers due to nitrogen coordination, making protection necessary for certain coupling reactions .
Current Research and Future Directions
Medicinal Chemistry Applications
The pyrazole scaffold appears in numerous pharmacological agents across diverse therapeutic categories, including:
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Anti-inflammatory agents (e.g., celecoxib)
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Antipsychotic medications (e.g., CDPPB)
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Anti-obesity drugs (e.g., rimonabant)
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Analgesics (e.g., difenamizole)
This diversity highlights the significant potential of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid and its derivatives in drug development.
Computational Studies
Recent research has incorporated computational methods to better understand the properties and potential applications of pyrazole derivatives:
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Density Functional Theory (DFT) calculations have been used to investigate the electronic structure of synthesized compounds and compute their NMR data, showing significant agreement with experimental results .
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Computational studies have also been employed to predict properties such as non-linear optical (NLO) characteristics and chemical reactivity descriptors, including chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index .
Future Research Directions
Future research on 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid and related compounds may focus on:
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Development of more efficient and regioselective synthetic methods
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Further exploration of structure-activity relationships to optimize biological activities
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Investigation of novel applications beyond current pharmaceutical uses
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Combination with other pharmacophores to create hybrid molecules with enhanced properties
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Computational design of optimized derivatives for specific biological targets
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